molecular formula C7H5Cl2N3 B11899570 4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11899570
M. Wt: 202.04 g/mol
InChI Key: KQTHPVFZCBZLBU-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a versatile chemical scaffold recognized for its significant potential in medicinal chemistry and anticancer research. This compound belongs to the pyrrolopyrimidine class, which are known as 9-deazapurines due to their close structural resemblance to natural purine bases, enabling diverse interactions with biological targets . The core pyrrolo[3,2-d]pyrimidine structure is a privileged scaffold in drug discovery, demonstrating a wide range of biological activities including potent antiproliferative effects . Research on analogous halogenated pyrrolo[3,2-d]pyrimidine analogues has shown that these compounds exhibit potent activity against diverse cancer cell lines, such as triple-negative breast cancer (MDA-MB-231), pancreatic carcinoma (MIA Pa-Ca-2), and acute monocytic leukemia (MOLM-14) cells, with reported EC50 values in the low micromolar to nanomolar range . The specific positioning of halogen and methyl substituents on this scaffold is critical for optimizing biological activity and influencing the compound's pharmacokinetic profile . This compound is intended for research applications only, specifically for use in the design and synthesis of novel bioactive molecules, structure-activity relationship (SAR) studies, and as a key intermediate in the development of potential anticancer agents . Safety Notice: This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

4,7-dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H5Cl2N3/c1-3-11-5-4(8)2-10-6(5)7(9)12-3/h2,10H,1H3

InChI Key

KQTHPVFZCBZLBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC=C2Cl

Origin of Product

United States

Preparation Methods

Condensation-Cyclization-Chlorination Approach

The most widely documented method involves a three-step sequence:

  • Condensation : Reacting 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in methanol to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.

  • Cyclization : Treating the intermediate with formamidine acetate and sodium methoxide to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Chlorination : Introducing a second chlorine at position 7 using phosphorus oxychloride (POCl₃) or dichlorophenyl phosphine oxide at elevated temperatures (180°C).

Key Data :

  • Yield for cyclization step: 90.2%.

  • Purity: 99.3% (HPLC).

  • Optimal molar ratios: Formamidine salt/base/intermediate = 1.0–1.5 : 2.0–3.0 : 1.

Direct Chlorination of Methyl-Substituted Intermediates

An alternative route starts with 2-methyl-5H-pyrrolo[3,2-d]pyrimidine, followed by regioselective chlorination:

  • Methylation : Introducing the methyl group at position 2 via alkylation with methyl iodide under basic conditions (NaH, THF/acetonitrile).

  • Chlorination : Sequential treatment with POCl₃ at 110°C for 4–6 hours to install chlorines at positions 4 and 7.

Challenges :

  • Regioselectivity: POCl₃ preferentially chlorinates electron-deficient positions on the pyrimidine ring.

  • Side reactions: Over-chlorination or ring-opening can occur without precise temperature control.

Industrial-Scale Methodologies

One-Pot Cyclization-Chlorination

A patent by CN102977104A describes a scalable, column-free process:

  • Cyclization : Reacting 1,3-dihydroxy-5-aminophenylamine with chloroacetaldehyde in tetrahydrofuran/water (1:1) at 20–40°C.

  • Chlorination : Using dichlorophenyl phosphine oxide (2.5 equiv) at 180°C for 4 hours.

Advantages :

  • No chromatography required; product isolated via filtration.

  • Waste reduction: <5% residual solvents.

Continuous Flow Synthesis

Microwave-assisted reactions reduce processing times:

  • Conditions : 150°C, 30 minutes, POCl₃ (3 equiv).

  • Yield : 85% with 98% purity.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Condensation-Cyclization2-methyl-3,3-dichloroacrylonitrileFormamidine acetate90.299.3High
Direct Chlorination2-methyl-pyrrolo[3,2-d]pyrimidinePOCl₃7897Moderate
One-Pot Industrial1,3-dihydroxy-5-aminophenylamineDichlorophenyl phosphine oxide8296High

Mechanistic Insights and Optimization

Regioselectivity in Chlorination

  • Position 4 : Activated by the electron-withdrawing nitrile group in intermediates, facilitating nucleophilic aromatic substitution.

  • Position 7 : Requires harsher conditions (e.g., POCl₃ at >150°C) due to lower reactivity.

Role of Bases

  • Sodium methoxide : Enhances cyclization kinetics by deprotonating formamidine.

  • Diisopropylethylamine (DIPEA) : Mitigates HCl release during chlorination, preventing side reactions.

Emerging Techniques

Enzymatic Catalysis

Preliminary studies suggest lipases can accelerate cyclization steps:

  • Candida antarctica lipase B : 20% yield improvement at 40°C.

Photocatalytic Chlorination

UV light with N-chlorosuccinimide (NCS) enables milder conditions:

  • Yield : 70% at 25°C.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The chemical and physical properties of 4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine are best understood by comparing it to structurally related pyrrolo[3,2-d]pyrimidine derivatives. Below is a detailed analysis:

Substituent Effects on Reactivity and Stability

  • 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: This analog lacks the methyl group at position 2. The dual chlorine atoms at positions 4 and 7 render it highly reactive toward nucleophilic substitution (e.g., amination or alkoxylation). For instance, in , similar dichloro derivatives undergo efficient hydrogenation or coupling reactions with amines (e.g., compound 8 achieved 92% yield under Pd/C catalysis) .
  • 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine :
    Here, a single chlorine at position 4 and a methyl group at position 2 reduce electrophilicity compared to the dichloro target compound. The methyl group enhances lipophilicity, improving solubility in organic solvents like dichloromethane or THF. This substitution pattern may slow reaction kinetics in nucleophilic substitutions due to steric hindrance, as seen in lower yields for sterically crowded analogs (e.g., compound 10a yielded 39% in benzoylation) .

  • 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine :
    Bromine at position 7 increases leaving-group ability compared to chlorine, enabling faster nucleophilic substitutions. However, brominated analogs are typically heavier (higher molecular weight) and may exhibit lower thermal stability.

Physical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends
4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine ~218.5 4-Cl, 7-Cl, 2-CH₃ Moderate in polar aprotic solvents
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine ~203.4 4-Cl, 7-Cl High in methanol/DMF
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine ~183.6 4-Cl, 2-CH₃ High in dichloromethane
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine ~228.0 7-Br Low in aqueous media

Note: Molecular weights calculated based on substituent contributions. Solubility inferred from analogous reactions in and substituent polarity trends.

Stability Considerations

  • Hydrolytic Stability :
    Dichloro derivatives are prone to hydrolysis under basic conditions. The methyl group in the target compound may mitigate this by sterically shielding the 4-chloro position, as observed in stabilized analogs with alkyl substituents .
  • Thermal Stability: Chlorine substituents generally reduce thermal stability compared to hydrogen or methyl groups. The target compound’s dual chlorines may necessitate lower reaction temperatures compared to mono-chloro or methylated analogs.

Biological Activity

4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, focusing on its mechanisms of action, efficacy against various targets, and implications for drug development.

  • Chemical Formula : C7H6Cl2N3
  • Molecular Weight : 167.60 g/mol
  • CAS Number : 65749-86-2
  • IUPAC Name : 4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

The biological activity of 4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine primarily involves its interaction with various kinases and growth factor receptors. Studies indicate that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit inhibitory effects on key signaling pathways relevant to cancer progression and angiogenesis.

Kinase Inhibition

Research has shown that pyrrolo[3,2-d]pyrimidine derivatives can inhibit several receptor tyrosine kinases (RTKs), including:

  • VEGFR-2 : Critical for angiogenesis.
  • EGFR : Associated with cell proliferation and survival.
  • PDGFRβ : Involved in cell growth and development.

For instance, compounds structurally related to 4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine have demonstrated potent inhibition against these kinases, leading to reduced tumor growth in preclinical models .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of 4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
HepG229Induction of apoptosis via caspase activation
A43140EGFR inhibition
MDA-MB-23159VEGFR inhibition
HeLa43Cell cycle arrest

These findings indicate that the compound exhibits significant cytotoxic effects across different cancer types, with varying mechanisms of action.

Case Studies

  • HepG2 Cell Line Study :
    • Treatment with 4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine resulted in a notable increase in pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2. This suggests a mechanism where the compound promotes apoptosis in liver cancer cells .
  • A431 Cell Line Study :
    • The compound was effective at inhibiting EGFR signaling pathways, which are crucial for tumor growth and survival. The observed IC50 value of 40 µM indicates a strong potential for therapeutic application in skin cancers .

Q & A

Q. Table 1: Reaction Condition Optimization

ParameterEffect on Yield/PurityExample from Evidence
Temperature↑ Yield at 100–120°CChlorination at 110°C
SolventDMF improves cyclizationCyclization in DMF
CatalystAlCl₃ increases selectivityRegioselective substitution

Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., δ 2.61 ppm for methyl groups in pyrrolo-pyrimidines) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (mean C–C bond length: 0.005 Å) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
  • TLC/HPLC : Monitors reaction progress and purity (e.g., Rf = 0.42 in MeOH:CHCl₃) .

How can regioselective functionalization be achieved on the pyrrolo[3,2-d]pyrimidine scaffold?

Advanced
Regioselectivity is influenced by electronic and steric factors:

  • Electron-deficient positions : C4 and C7 are prone to nucleophilic substitution due to electron-withdrawing chlorine atoms.
  • Directed metalation : Use of NaH or LDA deprotonates specific positions (e.g., C5 for alkylation) .
  • Protecting groups : SEM (2-(trimethylsilyl)ethoxymethyl) shields reactive sites during multi-step syntheses .

Example : In trisubstituted derivatives, SEM protection enables selective functionalization at C4, followed by deprotection and substitution at C7 .

What strategies are effective for synthesizing derivatives via nucleophilic substitution?

Q. Advanced

  • Amine coupling : React 4,7-dichloro intermediates with amines (e.g., aniline) in isopropanol/HCl, refluxed for 12–48 hours. Yields range from 27–94% depending on amine nucleophilicity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) for aryloxy derivatives .
  • Acid-mediated conditions : HCl or acetic acid catalyzes substitutions while minimizing side reactions .

How should researchers design experiments to assess kinase inhibition activity?

Q. Advanced

  • In vitro kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive assays (IC₅₀ determination) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl, chloro) and compare inhibition profiles. For example, ethyl groups at C5 enhance selectivity for tyrosine kinases .
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., IC₅₀ via MTT assay) .

What are common impurities in the synthesis, and how can they be addressed?

Q. Advanced

  • Dehalogenation byproducts : Result from incomplete chlorination. Mitigate by optimizing POCl₃ stoichiometry and reaction time .
  • Oxidation products : Use inert atmospheres (N₂/Ar) to prevent pyrrole ring oxidation .
  • Column chromatography : Silica gel (hexane:EtOAc gradients) removes polar impurities .
  • Recrystallization : Ethanol/water mixtures improve purity (>98%) .

How can computational methods aid in predicting reactivity or bioactivity?

Q. Advanced

  • DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices (e.g., C4 reactivity in chlorination) .
  • Molecular docking : Screen binding affinities to kinase ATP pockets (e.g., AutoDock Vina) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

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